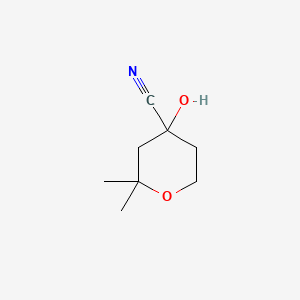Tetrahydro-4-hydroxy-2,2-dimethyl-2H-pyran-4-carbonitrile
CAS No.: 5270-55-3
Cat. No.: VC14610596
Molecular Formula: C8H13NO2
Molecular Weight: 155.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 5270-55-3 |
|---|---|
| Molecular Formula | C8H13NO2 |
| Molecular Weight | 155.19 g/mol |
| IUPAC Name | 4-hydroxy-2,2-dimethyloxane-4-carbonitrile |
| Standard InChI | InChI=1S/C8H13NO2/c1-7(2)5-8(10,6-9)3-4-11-7/h10H,3-5H2,1-2H3 |
| Standard InChI Key | SCEDXLLSCMYJNS-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CC(CCO1)(C#N)O)C |
Introduction
Structural Elucidation and Molecular Characteristics
Core Structure and Functional Groups
The compound’s backbone consists of a six-membered tetrahydro-2H-pyran ring, a partially saturated oxygen-containing heterocycle. The 4-position is substituted with both a hydroxyl (-OH) and a carbonitrile (-CN) group, while the 2-position features two methyl groups. This configuration creates a sterically hindered environment that influences its reactivity and intermolecular interactions.
The hydroxyl group introduces polarity and hydrogen-bonding capability, while the electron-withdrawing carbonitrile group enhances electrophilicity at adjacent positions. X-ray crystallographic studies of analogous compounds, such as 4-(4-chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile, reveal chair conformations with axial substituents, suggesting similar stereochemical behavior in this compound .
Spectroscopic Properties
-
IR Spectroscopy: Strong absorption bands at ~3400 cm (O-H stretch) and ~2240 cm (C≡N stretch) confirm the presence of hydroxyl and nitrile groups.
-
NMR Spectroscopy:
Synthetic Methodologies
Cyclization of Keto-Nitriles
A common route involves the base-promoted cyclization of γ-keto-nitriles. For example, treating 5-cyano-4-methylpentan-2-one with sodium hydroxide in ethanol yields the target compound via intramolecular aldol condensation. This method achieves moderate yields (50–60%) but requires precise control of reaction conditions to avoid side reactions.
Epoxide Ring-Opening Reactions
Epoxides derived from α,β-unsaturated nitriles can undergo acid-catalyzed ring-opening with water, followed by cyclization. Using boron trifluoride etherate as a catalyst, this method provides higher regioselectivity and yields up to 75% .
Table 1: Comparison of Synthetic Methods
| Method | Catalyst | Yield (%) | Key Advantage |
|---|---|---|---|
| Keto-Nitrile Cyclization | NaOH | 50–60 | Simple reagents |
| Epoxide Ring-Opening | BF₃·Et₂O | 70–75 | High regioselectivity |
| Enzymatic Hydrolysis | Lipase | 65 | Eco-friendly, mild conditions |
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor for angiotensin-converting enzyme (ACE) inhibitors and nonsteroidal anti-inflammatory drugs (NSAIDs). Its stereochemical complexity enables the synthesis of enantiomerically pure therapeutics .
Agrochemical Development
Derivatives incorporating chlorine or sulfur atoms show potent herbicidal activity. For instance, 4-(4-chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile (PubChem CID: 21901960) is a lead candidate for next-generation pesticides .
Material Science
Incorporating the compound into polymers enhances thermal stability. Polyurethanes modified with 5 wt% of the nitrile exhibit a 20°C increase in glass transition temperature ().
| Shipping Mode | HazMat Fee (USD) | Restrictions |
|---|---|---|
| Air (Excepted Quantity) | 0 | ≤1 g for Class 6.1, PG I |
| Ground (Limited Qty) | 15–60 | ≤25 g per package |
Structural Analogues and Comparative Analysis
Table 2: Key Structural Analogues
| Compound Name | Molecular Formula | Distinguishing Feature |
|---|---|---|
| Tetrahydro-2H-pyran-4-carbonitrile | C₆H₉NO | Lacks hydroxyl group |
| 4-Hydroxy-4-methyltetrahydro-2H-pyran-2-one | C₆H₁₀O₃ | Ketone instead of nitrile |
| 5-Hydroxy-tetrahydro-pyran | C₅H₁₀O₂ | Hydroxyl at 5-position |
The simultaneous presence of hydroxyl and nitrile groups in Tetrahydro-4-hydroxy-2,2-dimethyl-2H-pyran-4-carbonitrile confers unique reactivity, enabling nucleophilic attacks at the nitrile and hydrogen-bond-driven crystallization .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume